molecular formula C9H11ClN2 B13119975 1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine

1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine

Cat. No.: B13119975
M. Wt: 182.65 g/mol
InChI Key: NQBHXEAUPJZJBH-UHFFFAOYSA-N
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Description

1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine is a heterocyclic compound that contains a chlorine atom, a methyl group, and a tetrahydrophthalazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a chlorinated precursor with a methylated phthalazine derivative. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as iron(III) chloride in methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine is unique due to the presence of both a chlorine atom and a methyl group on the tetrahydrophthalazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

1-chloro-4-methyl-5,6,7,8-tetrahydrophthalazine

InChI

InChI=1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H2,1H3

InChI Key

NQBHXEAUPJZJBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C(N=N1)Cl

Origin of Product

United States

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